molecular formula C15H8BrNO3S B4968142 2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one

Cat. No.: B4968142
M. Wt: 362.2 g/mol
InChI Key: VMJAGSQZFJFFHZ-RIYZIHGNSA-N
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Description

2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a bromo and nitro substituent on the benzylidene moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with benzo[b]thiophen-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The bromo substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-(4-Amino-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro and bromo substituents can influence its reactivity and binding affinity to these targets. The compound may exert its effects through pathways involving oxidative stress, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophene
  • 2-(4-Bromo-3-nitrobenzylidene)benzo[c]thiophene
  • 2-(4-Bromo-3-nitrobenzylidene)benzo[d]thiophene

Uniqueness

2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is unique due to its specific substitution pattern and the presence of both bromo and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E)-2-[(4-bromo-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrNO3S/c16-11-6-5-9(7-12(11)17(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJAGSQZFJFFHZ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)Br)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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